molecular formula C17H14O2 B12846406 2-[3-(Benzyloxy)phenyl]furan

2-[3-(Benzyloxy)phenyl]furan

Cat. No.: B12846406
M. Wt: 250.29 g/mol
InChI Key: VJIQKWUEKKZBPY-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)phenyl]furan is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-[3-(Benzyloxy)phenyl]furan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)phenyl]furan can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of dihydrofurans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the furan ring.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-[3-(Benzyloxy)phenyl]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)phenyl]furan depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and specificity for its target, leading to improved therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Methoxy)phenyl]furan: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-[3-(Hydroxy)phenyl]furan: Contains a hydroxy group instead of a benzyloxy group.

    2-[3-(Ethoxy)phenyl]furan: Contains an ethoxy group instead of a benzyloxy group.

Uniqueness

2-[3-(Benzyloxy)phenyl]furan is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-(3-phenylmethoxyphenyl)furan

InChI

InChI=1S/C17H14O2/c1-2-6-14(7-3-1)13-19-16-9-4-8-15(12-16)17-10-5-11-18-17/h1-12H,13H2

InChI Key

VJIQKWUEKKZBPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CO3

Origin of Product

United States

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